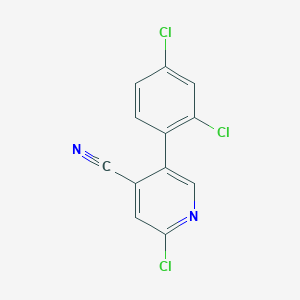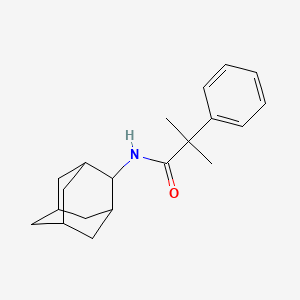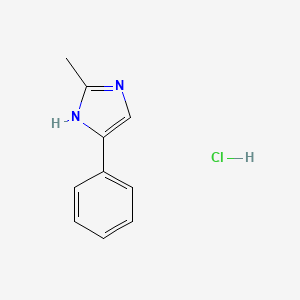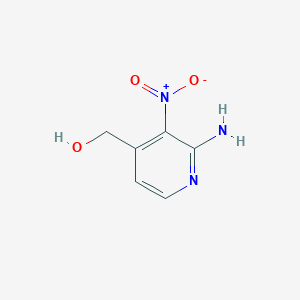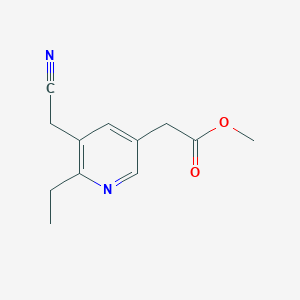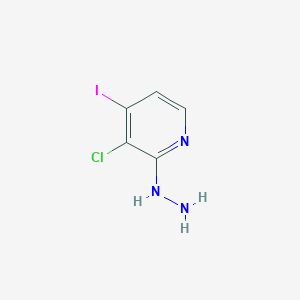
3-Chloro-2-hydrazinyl-4-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-hydrazinyl-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, hydrazine, and iodine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydrazinyl-4-iodopyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives. One common method is the reaction of 2,3-dichloropyridine with hydrazine hydrate in the presence of a polar solvent such as ethanol, dimethylformamide, or tetrahydrofuran. The reaction is carried out under reflux conditions for several hours, followed by cooling and vacuum filtration to isolate the product .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This involves using a high molar ratio of hydrazine hydrate to the pyridine derivative and selecting appropriate solvents to facilitate the reaction. The reaction time and temperature are carefully controlled to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-hydrazinyl-4-iodopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Azo Compounds: Formed through oxidation of the hydrazine group.
Amines: Formed through reduction of the hydrazine group.
Hydrazones: Formed through condensation with aldehydes or ketones.
Aplicaciones Científicas De Investigación
3-Chloro-2-hydrazinyl-4-iodopyridine has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals with potential antimicrobial, antiviral, and anticancer properties.
Agrochemicals: Employed in the development of herbicides, fungicides, and insecticides.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-hydrazinyl-4-iodopyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-hydrazinopyridine
- 2-Hydrazinyl-3-iodopyridine
- 4-Iodo-2-hydrazinopyridine
Uniqueness
3-Chloro-2-hydrazinyl-4-iodopyridine stands out due to the presence of both chlorine and iodine substituents, which confer unique reactivity and biological activity. The combination of these substituents with the hydrazine group enhances its potential for diverse applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C5H5ClIN3 |
|---|---|
Peso molecular |
269.47 g/mol |
Nombre IUPAC |
(3-chloro-4-iodopyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5ClIN3/c6-4-3(7)1-2-9-5(4)10-8/h1-2H,8H2,(H,9,10) |
Clave InChI |
KWPHHUZLMZZEKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1I)Cl)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


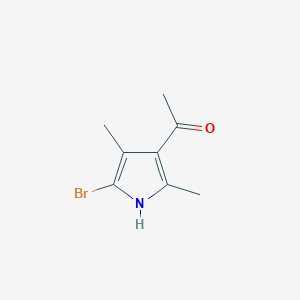
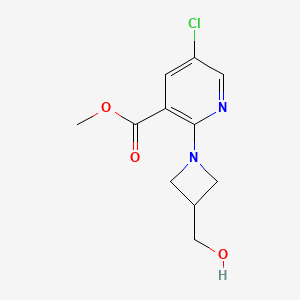
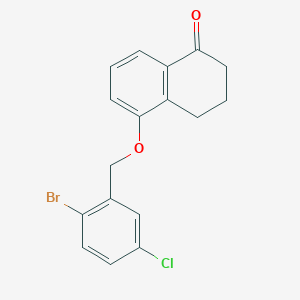
![(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester](/img/structure/B8524998.png)

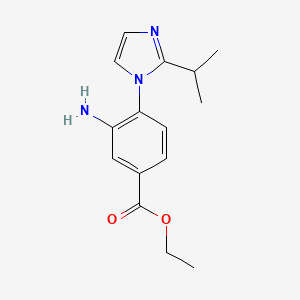
![1-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}pyrrolidine](/img/structure/B8525020.png)
![tert-butyl 9-(2-methylsulfonyloxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8525023.png)
